(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate properties
(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate properties
Technical Whitepaper: Physicochemical Properties and Synthetic Utility of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate
Executive Summary
(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate, commonly referred to as Boc-D-Asp(OMe)-OMe (CAS: 130622-08-1), is a stereochemically pure chiral building block of critical importance in modern medicinal chemistry and drug development[1]. By providing a pre-installed stereocenter and orthogonally protected functional groups, this synthon serves as a foundational precursor for complex molecular architectures. It is heavily utilized in the synthesis of chiral pyrrolidines, butyrolactones, and thiourea-based organocatalysts[2]. This technical guide details its physicochemical profile, the mechanistic causality behind its synthesis, and rigorously validated protocols for its downstream transformations.
Physicochemical Profiling
Understanding the physical and chemical properties of Boc-D-Asp(OMe)-OMe is essential for optimizing reaction conditions, ensuring chemoselectivity, and maintaining safe handling during scale-up.
| Property | Value / Description |
| Chemical Name | (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate |
| Common Synonyms | Boc-D-Asp(OMe)-OMe; Dimethyl (tert-butoxycarbonyl)-D-aspartate |
| CAS Registry Number | 130622-08-1 |
| Molecular Formula | C11H19NO6 |
| Molecular Weight | 261.27 g/mol |
| Physical Form | Solid (White to off-white powder) |
| Storage Temperature | Refrigerator (2–8 °C) to prevent Boc deprotection[3] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |
| GHS Safety Classification | Warning: H302, H315, H319, H335 (Irritant, harmful if swallowed)[3] |
Mechanistic Synthesis & Causality
The synthesis of Boc-D-Asp(OMe)-OMe from D-aspartic acid relies on a strategic two-step protection sequence designed to overcome the highly polar, zwitterionic nature of the starting material.
Step 1: Esterification Free D-aspartic acid is insoluble in standard organic solvents. By reacting it with methanol in the presence of thionyl chloride (SOCl 2 ) or chlorotrimethylsilane (TMSCl), the carboxylic acids are converted into dimethyl esters. Causality: This transformation serves a dual purpose. It dramatically increases the molecule's solubility in lipophilic solvents (like dichloromethane) and masks the acidic protons, preventing them from forming mixed anhydrides and interfering with the subsequent amine protection.
Step 2: N-Boc Protection The resulting D-Asp(OMe)-OMe hydrochloride salt is suspended in dichloromethane. Triethylamine (TEA) is added to neutralize the hydrochloride salt, generating the free, nucleophilic primary amine in situ. Di-tert-butyl dicarbonate (Boc 2 O) is then introduced. Causality: The reaction is conducted at 0 °C to control the exothermic formation of the carbamate and suppress the formation of isocyanate byproducts[4].
Figure 1: Two-step synthetic pathway of Boc-D-Asp(OMe)-OMe from D-aspartic acid.
Key Downstream Applications: The Hydride Reduction Pathway
The most synthetically valuable transformation of Boc-D-Asp(OMe)-OMe is its global reduction to yield (R)-2-(Boc-amino)-1,4-butanediol[5].
Reagent Causality: Lithium Aluminum Hydride (LiAlH 4 ) is explicitly chosen over milder hydrides (e.g., NaBH 4 ) because it possesses the necessary nucleophilicity to fully reduce both methyl esters to primary alcohols. Crucially, the tert-butoxycarbonyl (Boc) group is completely stable to these strongly basic, hydride-rich conditions, ensuring perfect chemoselectivity[2]. The resulting chiral diol is a critical branching point for synthesizing thiourea-based organocatalysts[2] and complex heterocycles like chiral pyrrolidines[6].
Figure 2: Downstream diversification of Boc-D-Asp(OMe)-OMe into valuable chiral scaffolds.
Experimental Protocols
Protocol A: Preparation of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate
Self-Validating System: The reaction progress is monitored via Thin-Layer Chromatography (TLC). The disappearance of the primary amine is visually confirmed using a Ninhydrin stain (which turns purple in the presence of free amines but remains colorless for Boc-protected amines).
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Initiation : Suspend D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.
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Neutralization : Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA) (2.2 eq) dropwise. Causality: The base frees the amine and neutralizes the HCl, forming a soluble TEA·HCl salt.
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Protection : Add Di-tert-butyl dicarbonate (Boc 2 O) (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes[4].
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Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validate completion via TLC (Ninhydrin stain).
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Work-up : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO 3 (to remove unreacted Boc 2 O byproducts), and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol B: Reduction to (R)-2-(Boc-amino)-1,4-butanediol
Self-Validating System: The Fieser quenching method is utilized. A successful quench is validated by the transformation of a grey, reactive suspension into a stark white, granular, easily filterable precipitate[5].
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Preparation : In an oven-dried round-bottom flask under dry nitrogen, suspend Lithium Aluminum Hydride (LiAlH 4 ) (3.0 eq) in anhydrous diethyl ether or THF. Cool to 0 °C. Causality: Strict anhydrous conditions are mandatory as LiAlH 4 reacts violently with ambient moisture, evolving explosive hydrogen gas[2].
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Addition : Dissolve Boc-D-Asp(OMe)-OMe (1.0 eq) in anhydrous ether. Add this solution dropwise to the LiAlH 4 suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-over.
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Reaction : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours[7].
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Fieser Quench (Critical Step) : Cool the mixture back to 0 °C. For every n grams of LiAlH 4 used, sequentially and extremely slowly add:
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n mL of distilled water.
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n mL of 15% w/w NaOH aqueous solution.
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3n mL of distilled water. Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, filterable solid rather than a gelatinous emulsion that traps the product[5].
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Isolation : Stir the quenched mixture at room temperature for 1 hour. Vacuum filter the white aluminum salts and wash the filter cake continuously with dichloromethane (preferably via a Soxhlet extractor) to ensure complete product recovery[7].
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Purification : Combine the organic filtrates, concentrate under reduced pressure, and purify via flash column chromatography (eluent: ethyl acetate) to afford the pure diol[5].
References
Sources
- 1. (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 2. (S)-(-)-2-(Boc-Amino)-1,4-butanediol | 128427-10-1 [chemicalbook.com]
- 3. dimethyl (tert-butoxycarbonyl)-D-aspartate | 130622-08-1 [sigmaaldrich.com]
- 4. H-DL-Asp(OMe)-OMe·HCl | DL-Aspartic acid dimethyl ester hydrochloride | Ambeed.com [ambeed.com]
- 5. (S)-2-Boc-氨基-1,4-丁醇 | 128427-10-1 [m.chemicalbook.com]
- 6. (S)-(-)-2-(Boc-Amino)-1,4-butanediol | 128427-10-1 [chemicalbook.com]
- 7. (S)-(-)-2-(Boc-Amino)-1,4-butanediol | 128427-10-1 [chemicalbook.com]
